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molecular formula C25H52N2S B8767239 Thiourea, N,N'-didodecyl- CAS No. 7505-51-3

Thiourea, N,N'-didodecyl-

Cat. No. B8767239
M. Wt: 412.8 g/mol
InChI Key: NWFVONWTBGQHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775677

Procedure details

Thiophosgene (10.0 mls, 0.13 moles) is added dropwise to a stirred solution of dodecylamine (100 g, 0.54 moles) in toluene (210 mls). The mixture is heated to reflux for four hours then cooled in an icebath. The precipitate is filtered off, rinsed with toluene then ether, and dried, then treated with hot dilute HCl, rinsed with water and redried. Recrystallization from ethyl acetate gave the product (40.5 g), mp 75°-78° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[CH2:5]([NH2:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C1(C)C=CC=CC=1>[CH2:5]([NH:17][C:1]([NH:17][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[S:2])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an icebath
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, and dried
ADDITION
Type
ADDITION
Details
treated with hot dilute HCl
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
redried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(=S)NCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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